1,3,3-Trimethyl-2,3-dihydro-1H-indole

Crystallography Structural Chemistry Organic Synthesis

1,3,3-Trimethyl-2,3-dihydro-1H-indole (CAS 105278-05-5, also referred to as Fischer's base) is a partially saturated heterocyclic compound belonging to the indoline class, characterized by a 2,3-dihydroindole core with three methyl substituents at the N1 and C3 positions. It serves as a versatile building block in organic synthesis, valued for its electron-rich nature and structural rigidity.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 105278-05-5
Cat. No. B14007002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2,3-dihydro-1H-indole
CAS105278-05-5
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CN(C2=CC=CC=C21)C)C
InChIInChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3
InChIKeyKRXXWINWRGUIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2,3-dihydro-1H-indole (CAS 105278-05-5): A Core Indoline Scaffold for Functional Dyes and Asymmetric Synthesis


1,3,3-Trimethyl-2,3-dihydro-1H-indole (CAS 105278-05-5, also referred to as Fischer's base) is a partially saturated heterocyclic compound belonging to the indoline class, characterized by a 2,3-dihydroindole core with three methyl substituents at the N1 and C3 positions [1]. It serves as a versatile building block in organic synthesis, valued for its electron-rich nature and structural rigidity [2]. The compound is a precursor to a wide range of functional dyes, photochromic materials, and chiral ligands [3].

Why a General Indoline Cannot Replace 1,3,3-Trimethyl-2,3-dihydro-1H-indole in Critical Applications


The unique steric and electronic profile of 1,3,3-trimethyl-2,3-dihydro-1H-indole—specifically the gem-dimethyl substitution at the C3 position and N-methylation—dictates its specific reactivity and the properties of downstream materials. Substituting a generic indoline, such as the unsubstituted 2,3-dihydro-1H-indole or 3,3-dimethyl-2,3-dihydro-1H-indole , would fundamentally alter the electron density at the reactive C2 position, the stability of the resulting intermediates, and the final product's optical and structural characteristics [1]. This compound's established role as the core of Fischer's base makes it a non-negotiable starting material for synthesizing specific cyanine dyes and photochromic compounds; using an analog with a different substitution pattern would lead to a different class of molecules with unpredictable and likely unsuitable performance metrics [2].

1,3,3-Trimethyl-2,3-dihydro-1H-indole (CAS 105278-05-5): Key Differentiators from General Indoline Analogs


Definitive Structural Identity as Fischer's Base (Crystal Structure)

The target compound 1,3,3-trimethyl-2,3-dihydro-1H-indole is structurally identical to the core framework of 'Fischer's base' (1,3,3-trimethyl-2-methyleneindoline). Single-crystal X-ray diffraction analysis of derivatives confirms that the 1,3,3-trimethyl-2,3-dihydro-1H-indole moiety adopts a specific geometry that directs intermolecular interactions [1]. For instance, in the crystal structure of its (E)-2-(4-cyanophenylacylidene) derivative, the molecule adopts an s-cis conformation with respect to the C=O bond and an E configuration about the exocyclic C=C bond, with unit cell parameters a = 9.882(3) Å, b = 15.614(4) Å, c = 11.181(3) Å, β = 106.691(4)° [1]. In contrast, unsubstituted indoline or 3,3-dimethyl-2,3-dihydro-1H-indole lack the N-methyl group, which alters the molecular geometry and eliminates a key site for functionalization, leading to different crystal packing and intermolecular interactions.

Crystallography Structural Chemistry Organic Synthesis

Essential Precursor for Unsymmetrical Cyanine Dyes with Superior Optical Properties

1,3,3-Trimethyl-2,3-dihydro-1H-indole is the key starting material for synthesizing unsymmetrical methine cyanine dyes [1]. Research demonstrates that the condensation of (1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-acetaldehyde—a derivative of the target compound—with organic pyridinium salts yields novel unsymmetrical cyanines. These unsymmetrical cyanines are reported to have superior optical properties and alcohol solubility compared to their symmetrical counterparts [1]. While specific quantitative yields for the target compound's direct use are not provided in the abstract, the established synthetic route hinges on the unique reactivity of the 1,3,3-trimethylindoline core. General indolines without this specific methylation pattern are not reported to undergo this specific transformation to yield the same class of functional materials.

Dye Chemistry Nonlinear Optics Materials Science

Validated Versatility in Asymmetric Synthesis

The 1,3,3-trimethyl-2,3-dihydro-1H-indole framework is a validated scaffold for developing chiral ligands and axially chiral compounds used in asymmetric synthesis and drug discovery [1]. Research has established methods for synthesizing optically active indole derivatives based on this core and for creating axially chiral aryl-indole compounds [2]. The 'Fischer base' derived from this compound is a key intermediate in these processes. For example, axially chiral indole-naphthalene and indole-benzene compounds synthesized using this scaffold exhibit specific optical rotations (e.g., [α]D²⁰ = -44.7) and have demonstrated cytotoxic activity against MCF-7 breast cancer cells [2]. Unsubstituted indolines or those with different substitution patterns would generate a different set of chiral ligands and pharmaceutical candidates with altered biological activity and optical purity.

Asymmetric Catalysis Chiral Ligands Medicinal Chemistry

Widely Recognized Intermediate for Cationic Dyes and Photochromic Materials

The target compound is a foundational intermediate for a wide array of commercial cationic dyes and photochromic materials. Specifically, its dehydrated form (1,3,3-trimethyl-2-methyleneindoline, Fischer's base) is explicitly listed as a key raw material for manufacturing numerous Basic Yellow, Basic Orange, Basic Red, and photochromic dyes [1][2]. This includes Basic Yellow 11, 12, 13, 14, 21, 28, 51, 52, 53; Basic Orange 21, 22; Basic Red 12; and photochromic spirooxazine dyes like Photorome I [2][3]. Using a different indoline analog (e.g., 3,3-dimethyl-2,3-dihydro-1H-indole or unsubstituted indoline) would not produce these specific dye structures, as the N-methyl and gem-dimethyl groups are integral to the final dye's chromophore and photochromic properties .

Dye Intermediates Photochromism Textile Chemistry

High-Value Research and Industrial Application Scenarios for 1,3,3-Trimethyl-2,3-dihydro-1H-indole


Synthesis of Unsymmetrical Cyanine Dyes for Nonlinear Optical Materials

Researchers focused on developing organic functional materials with nonlinear optical properties should prioritize 1,3,3-trimethyl-2,3-dihydro-1H-indole as a key precursor. Its derivative, (1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-acetaldehyde, is specifically used in condensation reactions to create unsymmetrical methine cyanines, which are reported to exhibit superior optical properties and solubility compared to their symmetrical counterparts [1].

Scaffold for Chiral Ligands in Asymmetric Catalysis

Medicinal chemists and researchers in asymmetric synthesis should utilize this compound as a validated scaffold for constructing chiral indole derivatives. It is a direct precursor to Fischer's base, which is employed in the synthesis of axially chiral compounds with defined optical rotation and reported biological activity against cancer cell lines [2].

Manufacturing of Commercial Cationic Dyes

For industrial procurement managers in the dye manufacturing sector, this compound (specifically its derivative, Fischer's base) is a non-substitutable intermediate for producing a wide range of commercial cationic dyes. It is listed as a key raw material for Basic Yellow, Basic Orange, and Basic Red dyes [3]. Using a generic indoline analog would not yield these specific dye structures.

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